molecular formula C9H9FN6 B5558985 4-[(E)-(2-fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine

4-[(E)-(2-fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine

Cat. No.: B5558985
M. Wt: 220.21 g/mol
InChI Key: MHCSFMGVRGGIQV-UHFFFAOYSA-N
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Description

4-[(E)-(2-fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine is a compound that belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic structures.

Preparation Methods

The synthesis of 4-[(E)-(2-fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine typically involves the diazotization of 2-fluoroaniline followed by azo coupling with 1H-pyrazole-3,5-diamine. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for the diazotization step, and the coupling reaction is usually carried out in an alkaline medium . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[(E)-(2-fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(E)-(2-fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-(2-fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The compound may also act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological pathway involved .

Comparison with Similar Compounds

4-[(E)-(2-fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine can be compared with other azo compounds, such as:

The uniqueness of this compound lies in its specific combination of the fluorophenyl and pyrazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2-fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN6/c10-5-3-1-2-4-6(5)13-14-7-8(11)15-16-9(7)12/h1-4H,(H5,11,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCSFMGVRGGIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(NN=C2N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669965
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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